4-Carboxybenzediazonium tetrafluoroborate
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Overview
Description
4-Carboxybenzediazonium tetrafluoroborate is an organic compound with the molecular formula C₇H₅BF₄N₂O₂. It is a diazonium salt, which is widely used in organic synthesis due to its ability to form stable diazonium ions. These ions are highly reactive intermediates that can undergo a variety of chemical transformations, making this compound a valuable reagent in the field of organic chemistry .
Mechanism of Action
Target of Action
It has been used as an adsorbent for the removal of benzene and other volatile organic compounds (vocs) from air .
Mode of Action
It is known to supply an active carboxylic acid group as a chemical active group to bind to proteins .
Result of Action
It has been found to significantly improve the thermoelectric properties of composites .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant in the bio-functionalization of glassy nanostring resonator arrays . The active carboxylic acid group supplied by 4-Carboxybenzediazonium tetrafluoroborate binds to proteins .
Molecular Mechanism
It is known to supply an active carboxylic acid group that can bind to proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carboxybenzediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves the reaction of 4-aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Carboxybenzediazonium tetrafluoroborate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.
Coupling Reactions: These reactions often require a basic medium and are carried out at low temperatures to prevent decomposition of the diazonium salt.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.
Major Products
Substitution Reactions: Products include halogenated benzoic acids, hydroxybenzoic acids, and thiobenzoic acids.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: 4-Aminobenzoic acid.
Scientific Research Applications
4-Carboxybenzediazonium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Carboxybenzediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the carboxyl group, making it less versatile for certain applications.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a carboxyl group, which affects its reactivity and applications.
4-Diazo-N,N-diethylaniline tetrafluoroborate: Contains an N,N-diethylamino group, which influences its reactivity and the types of reactions it can undergo.
The presence of the carboxyl group in this compound makes it unique, as it can participate in additional reactions and form more complex structures compared to its counterparts .
Properties
IUPAC Name |
4-carboxybenzenediazonium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGUJAKMLVFLL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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